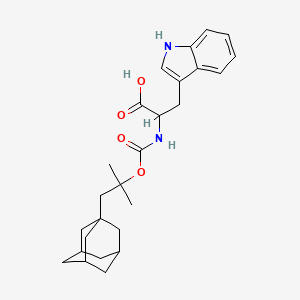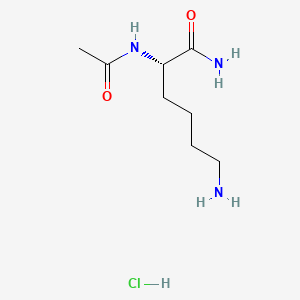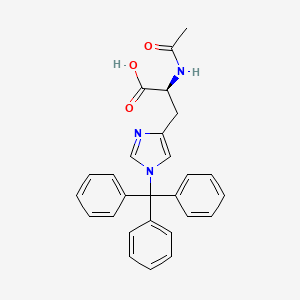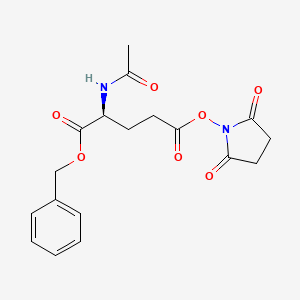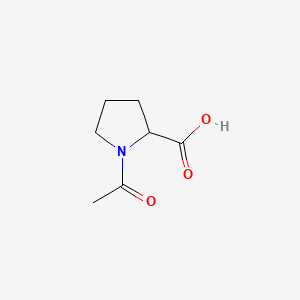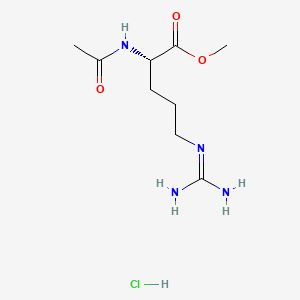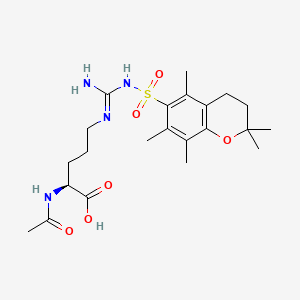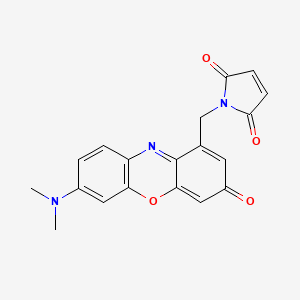
Trt-Dap(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-Dap(Fmoc)-OH is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of the amino acid lysine and is commonly used in the solid-phase synthesis of peptides. In
Método De Síntesis Detallado
Starting Materials
Trityl chloride resin, Fmoc-Dap-OH, HBTU, DIPEA, DMF, TFA, EDT, DCM, Acetic anhydride, Methanol, Dichloromethane, Triethylamine, Pyridine, Dimethylformamide, Diisopropylethylamine
Reaction
1. Loading of trityl chloride resin onto a solid support., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 6. Fmoc deprotection using 20% piperidine in DMF., 7. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 8. Cleavage of the peptide from the resin using TFA, EDT, and water., 9. Precipitation of the crude peptide using cold methanol., 10. Purification of the peptide using preparative HPLC., 11. Trityl deprotection using TFA in DCM., 12. Acetylation of the N-terminus using acetic anhydride and pyridine in DCM., 13. Purification of the peptide using preparative HPLC.
Mecanismo De Acción
The mechanism of action of Trt-Dap(Fmoc)-OH is related to its role in peptide synthesis. It is incorporated into the peptide chain as a lysine residue, which can participate in various interactions with other molecules. The presence of the Trt protecting group helps to protect the side chain of the lysine residue during the synthesis process.
Efectos Bioquímicos Y Fisiológicos
Trt-Dap(Fmoc)-OH does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is an important tool in scientific research for the synthesis of peptides and proteins, which can have various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Trt-Dap(Fmoc)-OH in lab experiments is its compatibility with solid-phase peptide synthesis. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using Trt-Dap(Fmoc)-OH is its cost, which can be higher than other amino acids used in peptide synthesis.
Direcciones Futuras
There are several future directions for the use of Trt-Dap(Fmoc)-OH in scientific research. One area of interest is the development of peptide-based drugs, which have potential applications in the treatment of various diseases. Another area of interest is the study of protein-protein interactions, which can provide insights into various cellular processes. Additionally, the use of Trt-Dap(Fmoc)-OH in the synthesis of antimicrobial peptides could lead to the development of new treatments for infectious diseases.
Aplicaciones Científicas De Investigación
Trt-Dap(Fmoc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of peptide-based drugs, as well as in the study of protein-protein interactions. It has also been used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
Propiedades
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UMSFTDKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-Dap(Fmoc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

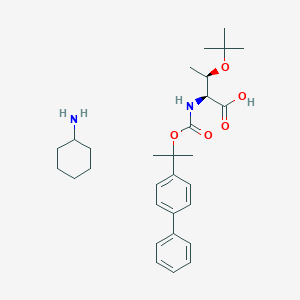
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
